A Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid for Advanced Synthesis
A Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of available reagents, bifunctional compounds that offer multiple points for molecular elaboration are of particular interest. This guide provides an in-depth technical overview of 3-bromo-2-(bromomethyl)propionic acid (CAS No. 41459-42-1), a versatile C4 building block with significant potential in pharmaceutical and materials science.
Introduction: The Strategic Advantage of a Bifunctional Building Block
3-Bromo-2-(bromomethyl)propionic acid, also known as β,β'-dibromoisobutyric acid, is a carboxylic acid bearing two primary bromide functionalities.[1] This unique arrangement of a nucleophile-attracting carboxylic acid and two electrophilic carbon centers makes it a powerful intermediate for constructing complex scaffolds. Its structure allows for sequential or simultaneous reactions, enabling the introduction of diverse functionalities and the formation of cyclic structures, which are often privileged in medicinal chemistry.
The reactivity of the C-Br bonds, coupled with the directing and activating capabilities of the carboxylic acid group, underpins its utility. This guide will delve into the commercial availability of this reagent, its quality control and analytical validation, and, most importantly, its strategic applications in advanced chemical synthesis.
Commercial Availability and Supplier Overview
A reliable and consistent supply of starting materials is the foundation of any research and development program. 3-Bromo-2-(bromomethyl)propionic acid is available from several reputable chemical suppliers. The quality and specifications can vary, so a careful evaluation of supplier data is crucial.
| Supplier | Product Name | CAS No. | Purity Specification | Physical Appearance | Additional Notes |
| Tokyo Chemical Industry (TCI) | 3-Bromo-2-(bromomethyl)propionic Acid | 41459-42-1 | >98.0% (Titration), >97.0% (HPLC)[2][3] | White to yellow to orange powder to crystal[2][3] | Heat sensitive, recommended refrigerated storage.[2][3] |
| Sarex Fine Chemicals | 3-Bromo-2-(bromomethyl)propionic acid | 41459-42-1 | 98.5% to 102.5% (Acidimetry Titration)[4] | Buff to brown colored powder[4] | Offers monthly capacity of 5-25 kg.[4] |
| Thermo Scientific (Alfa Aesar) | 3-Bromo-2-(bromomethyl)propionic acid, 98% | 41459-42-1 | 98%[5][6] | White to cream to brown, crystals or powder[7] | Soluble in acetic acid.[5] |
| Sigma-Aldrich | 3-Bromo-2-(bromomethyl)propionic acid, 97% | 41459-42-1 | 97%[8] | Off-white to brown crystalline powder.[9] | Some product listings may be discontinued.[8] |
Note on a Related Compound: Researchers should be aware of a structurally similar compound, 3-bromo-2,2-bis(bromomethyl)propanoic acid (CAS No. 52813-48-6) . This molecule contains an additional bromine atom and will exhibit different reactivity and physical properties. Careful verification of the CAS number is essential to ensure the correct reagent is sourced for a given synthetic route.
Quality Control and Analytical Protocols: Ensuring Experimental Integrity
The purity and identity of starting materials are non-negotiable for reproducible and reliable synthetic outcomes. The primary methods for assessing the quality of 3-bromo-2-(bromomethyl)propionic acid are titration and high-performance liquid chromatography (HPLC).
Assay by Acid-Base Titration
The carboxylic acid moiety provides a straightforward handle for determining purity via acidimetry.
Illustrative Protocol for Titration:
-
Preparation of Analyte Solution: Accurately weigh approximately 200-300 mg of 3-bromo-2-(bromomethyl)propionic acid into a clean Erlenmeyer flask. Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).
-
Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
Causality: This method provides a direct measure of the acidic content of the sample, which is a primary indicator of the concentration of the desired compound. It is a robust and cost-effective method for routine quality control.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for identifying and quantifying impurities. For a brominated organic acid like this, a reverse-phase method is typically employed.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the carboxylic acid chromophore absorbs in the low UV range.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Self-Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity. This involves running a calibration curve with a known standard, performing spike-and-recovery experiments, and assessing the repeatability of the measurement.
Caption: A typical workflow for purity analysis of 3-bromo-2-(bromomethyl)propionic acid by HPLC.
Synthetic Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-bromo-2-(bromomethyl)propionic acid lies in its application as a versatile building block. Its bifunctional nature allows for the construction of unique molecular frameworks.
Synthesis of β-Substituted Acrylates
A primary application of this compound is in the synthesis of β-substituted acrylates, which are important intermediates in organic synthesis. The reaction typically involves the treatment of 3-bromo-2-(bromomethyl)propionic acid with a base to induce elimination and subsequent reaction with a nucleophile.[4][5][9][10]
Precursor for β-Lactam Synthesis
The structural motif of this compound is well-suited for the synthesis of β-lactams, the core structure of many important antibiotics.[4][5][9][10] The synthesis often involves the amidation of the carboxylic acid followed by an intramolecular cyclization, where one of the bromomethyl groups acts as a leaving group.
Caption: A generalized pathway for the synthesis of β-lactams using 3-bromo-2-(bromomethyl)propionic acid.
Advanced Application: Synthesis of Phosphonate-Peptide Nucleic Acid (PNA) Conjugates
A notable application of the methyl ester of this acid is in the synthesis of phosphonate-peptide nucleic acid (PNA) conjugates.[7] In a published study, the methyl ester of 3-bromo-2-(bromomethyl)propionic acid was reacted with di-tert-butyl-phosphite in the presence of a strong base to form a bis(phosphonate) derivative.[7] This derivative was then incorporated into PNA oligomers, which showed enhanced delivery into cells.[7] This example highlights the utility of this building block in creating complex biomolecules with potential therapeutic applications.
Illustrative Synthetic Step:
-
Preparation of the Phosphonate: Di-tert-butyl-phosphite is deprotonated with a strong base like potassium hexamethyldisilazide (KHMDS) at 0 °C under an inert atmosphere.
-
Nucleophilic Substitution: A solution of 3-bromo-2-(bromomethyl)propionic acid methyl ester in a dry solvent like toluene is added to the phosphite anion solution.
-
Reaction and Workup: The reaction is allowed to proceed overnight at room temperature. The product is then isolated through an extractive workup.[7]
Expert Insight: The choice of the methyl ester in this synthesis is strategic. It protects the carboxylic acid from unwanted side reactions with the strong base used to generate the phosphite anion. The ester can then be hydrolyzed in a subsequent step if the free acid is required.
Conclusion: A Versatile Tool for the Modern Chemist
3-Bromo-2-(bromomethyl)propionic acid is more than just a simple chemical reagent; it is a strategic tool for the efficient construction of complex molecules. Its commercial availability, coupled with its well-defined reactivity, makes it an attractive building block for researchers in drug discovery and materials science. By understanding its properties, analytical validation methods, and diverse applications, scientists can leverage this versatile compound to accelerate their research and development efforts. As with any reactive chemical, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.
References
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Grijalvo, S., et al. (2008). Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells. Nucleic Acids Research, 36(12), 4021–4029. [Link]
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Unsworth, W. P., et al. (2026-01-08). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. [Link]
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Sarex Fine Chemicals. 3-bromo-2-bromomethyl-propionic-acid. [Link]
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Ottokemi. B 3300 (OTTO) 3-Bromo-2-(bromomethyl)propionic acid, 97% Cas 41459-42-1. [Link]
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Thermo Fisher Scientific. Ácido 3-bromo-2-(bromometil)propiónico, 98 %, Thermo Scientific Chemicals 5 g. [Link]
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Arduini, A., et al. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. Chemical Communications, (15), 1581-1590. [Link]
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Goldberg, F. W., et al. (2020). Designing novel building blocks is an overlooked strategy to improve compound quality. Drug Discovery Today, 25(8), 1374-1383. [Link]
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Borzsonyi, M., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6205. [Link]
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Coley, C. W., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Chemical Information and Modeling, 61(11), 5438-5446. [Link]
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